molecular formula C8H15ClN2O B3034761 6,9-Diazaspiro[4.5]decan-7-one hydrochloride CAS No. 2197057-51-3

6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Cat. No. B3034761
M. Wt: 190.67
InChI Key: UHGHTOXENYSWTF-UHFFFAOYSA-N
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Description

Regioselective Synthesis of Diazaspiro[4.4]nona-and Tetrazaspiro[4.5]deca-2,9-diene-6-one Derivatives

The synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives is achieved through a cycloaddition reaction involving nitrilimides and 3-aryliden-2(3H)-furanone derivatives. These products are further processed with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. Subsequent intramolecular cyclization with an HCl/AcOH mixture leads to the formation of 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. The study also includes molecular mechanics energy minimization and structural analysis for a specific compound within this class, providing insights into the molecular structure of these compounds .

A Green Chemical Approach Toward the Synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl Carboxylates

A novel series of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates were synthesized using a green chemistry approach. The synthesis involved the reaction of 6-carbethoxy-3,5-diarylcyclohex-2-enones with ethylene diamine, catalyzed by p-toluenesulfonic acid (p-TSA) under solvent-free conditions and focused microwave irradiation (MWI). The resulting compounds were characterized using various techniques, including melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), one-dimensional nuclear magnetic resonance (NMR) spectroscopy (1H, D2O exchanged 1H & 13C), and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy. This study exemplifies the application of environmentally friendly methods in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis methods described in the papers involve innovative approaches to forming diazaspirodecanone derivatives. The first paper utilizes cycloaddition reactions followed by intramolecular cyclization, while the second paper employs microwave irradiation to expedite the reaction process. Both methods demonstrate the potential for efficient synthesis of complex organic structures.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is elucidated using a combination of spectroscopic techniques and computational methods. The first paper reports on the use of molecular mechanics energy minimization to understand the structural parameters of the compounds. The second paper provides detailed characterization through NMR and HMQC spectroscopy, which are crucial for determining the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regioselective and can be catalyzed by acids such as p-TSA. The use of focused microwave irradiation is a notable technique that enhances the reaction rate and efficiency, showcasing the potential for green chemistry in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are determined to help in the characterization of the new compounds. Elemental analysis, MS, and FT-IR provide additional information on the chemical composition and functional groups present in the molecules. These analyses are essential for confirming the successful synthesis of the target compounds and for understanding their potential applications .

Safety And Hazards

The safety and hazards of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride are not well-documented. However, similar compounds like 2,7-diazaspiro[4.5]decan-1-one hydrochloride6 and 1,7-Diazaspiro[4.5]decan-6-one hydrochloride2 are classified as combustible solids and come with a warning for potential hazards.


Future Directions

The future directions for the study of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride are not clear due to the limited information available. However, given the interest in similar compounds for their potential therapeutic effects5, further research into the properties and potential applications of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride could be beneficial.


properties

IUPAC Name

6,9-diazaspiro[4.5]decan-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-5-9-6-8(10-7)3-1-2-4-8;/h9H,1-6H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGHTOXENYSWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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